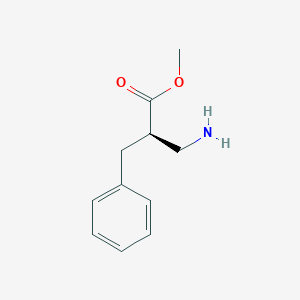
methyl (2R)-3-amino-2-benzylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-3-amino-2-benzylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a benzyl group, and a methyl ester group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-3-amino-2-benzylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and methyl acrylate.
Formation of Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl bromide reacts with a suitable nucleophile.
Amino Group Introduction: The amino group is introduced through a reductive amination process, where the intermediate is treated with an amine source under reducing conditions.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-3-amino-2-benzylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl (2R)-3-amino-2-benzylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-3-amino-2-benzylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, and metabolism, by binding to key regulatory molecules.
Comparison with Similar Compounds
Methyl (2S)-3-amino-2-benzylpropanoate: An enantiomer of the compound with similar chemical properties but different biological activities.
Benzylamine: A simpler compound with a benzyl group and an amino group, used as a precursor in organic synthesis.
Methyl 3-amino-2-phenylpropanoate: A structurally similar compound with a phenyl group instead of a benzyl group.
Uniqueness: Methyl (2R)-3-amino-2-benzylpropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Its combination of functional groups also makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (2R)-2-(aminomethyl)-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 |
InChI Key |
QOEALULCQUCMOP-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)CN |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


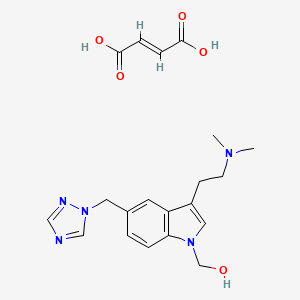
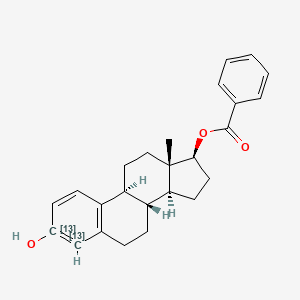
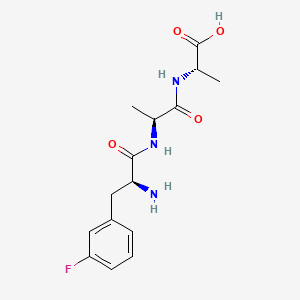
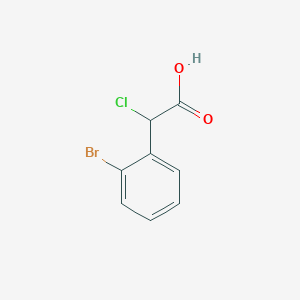
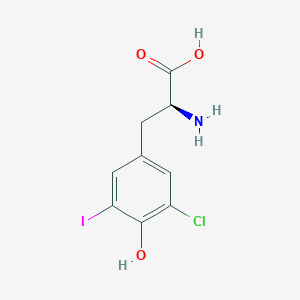

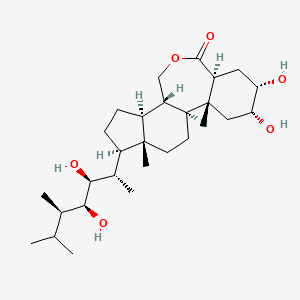

![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
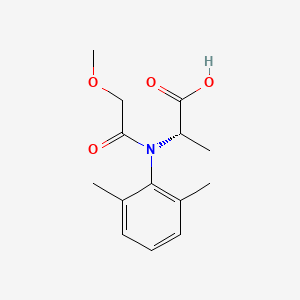
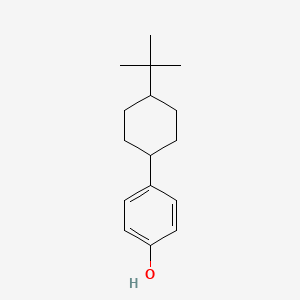
![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
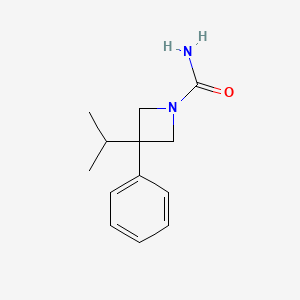
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
